N,N'-Dimethyl-1,8-naphthalenediamine

Description

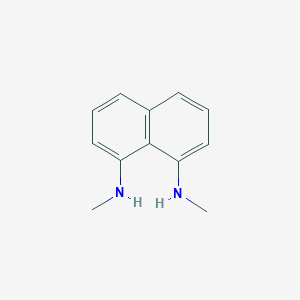

Structure

3D Structure

Properties

CAS No. |

20734-56-9 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-N,8-N-dimethylnaphthalene-1,8-diamine |

InChI |

InChI=1S/C12H14N2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8,13-14H,1-2H3 |

InChI Key |

XVOAHPOEMCETJM-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC2=C1C(=CC=C2)NC |

Canonical SMILES |

CNC1=CC=CC2=C1C(=CC=C2)NC |

Other CAS No. |

20734-56-9 |

Origin of Product |

United States |

Synthesis and Fundamental Characterization of N,n Dimethyl 1,8 Naphthalenediamine

Synthetic Methodologies for N,N'-Dimethyl-1,8-Naphthalenediamine

The synthesis of this compound primarily originates from its parent compound, 1,8-diaminonaphthalene (B57835). Various routes have been developed to achieve the targeted dimethylation.

A common strategy for the preparation of N,N'-dialkyl-1,8-naphthalenediamines involves a multi-step process starting with 1,8-diaminonaphthalene. One documented method involves the initial condensation of 1,8-diaminonaphthalene with a ketone, such as 3-methyl-2-butanone, in the presence of an acid catalyst like p-toluene sulfonic acid. This reaction forms a 2,3-dihydroperimidine intermediate. This intermediate protects the amino groups and allows for subsequent controlled alkylation. google.com

Following the formation of the perimidine, the next step is alkylation. However, a more direct and historically referenced synthesis involves the formation of a 2-methylperimidine by condensing 1,8-diaminonaphthalene with acetic anhydride. This intermediate is then alkylated using reagents like dimethyl sulfate, followed by basification with ammonia to yield 1,2-dimethylperimidine. A final alkylation step, for instance with methyl iodide, and subsequent hydrolysis of the resulting salt yields the desired this compound. google.com

Another general approach for preparing related compounds is the direct methylation of 1,8-diaminonaphthalene using methylating agents such as iodomethane or dimethyl sulfate. wikipedia.org This method is notably used for the synthesis of the tetramethylated analogue, Proton Sponge.

The purification of this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a widely employed and effective technique. google.comchemicalbook.com A common procedure involves dissolving the crude solid product in a hot solvent, such as ethyl acetate, and then inducing crystallization by adding a less polar solvent like hexane and cooling the mixture. google.com Another suggested method is crystallization from water or aqueous ethanol. chemicalbook.com

For volatile impurities or for achieving high purity, vacuum sublimation is an effective strategy. chemicalbook.com Distillation, particularly using a Kugelrohr apparatus under reduced pressure, can also be used to purify the final product. google.com

Basicity Characteristics

The basicity of this compound is a key chemical property, which is significantly influenced by the geometry of the amino groups on the naphthalene (B1677914) core.

The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the dissociation constant (pKa) has been reported to be 5.61. chemicalbook.com This value reflects its strength as a base.

The basicity of this compound is best understood in comparison to its precursor and its more substituted analogues, particularly the well-known superbase N,N,N',N'-Tetramethyl-1,8-naphthalenediamine, commercially known as Proton Sponge.

The parent compound, 1,8-diaminonaphthalene, has a predicted pKa of 4.46. chemicalbook.com The introduction of two methyl groups in this compound increases the basicity to a pKa of 5.61. chemicalbook.com Adding a third methyl group to form the N,N,N'-trimethyl-derivative further increases the pKa to 6.43. chemicalbook.com

However, the most dramatic increase in basicity is observed with the tetramethylated derivative, N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (Proton Sponge). This compound exhibits exceptionally high basicity, with a pKa of 12.34 in aqueous solution and 18.62 in acetonitrile (B52724). wikipedia.orgresearchgate.net This unusually high basicity is attributed to the significant steric strain between the two peri-positioned dimethylamino groups. Upon protonation, the proton is captured and held by a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves this steric strain, thus making the protonated form exceptionally stable and the parent molecule a very strong base. wikipedia.orgresearchgate.net this compound does not exhibit this "proton sponge" effect to the same degree, resulting in a much lower, though still notable, basicity compared to its tetramethylated counterpart.

Table 1: Comparison of pKa Values for 1,8-Naphthalenediamine Derivatives

| Compound Name | Structure | pKa Value | Measurement Context |

| 1,8-Diaminonaphthalene | C₁₀H₆(NH₂)₂ | 4.46 | Predicted chemicalbook.com |

| This compound | C₁₀H₆(NHCH₃)₂ | 5.61 | Not specified chemicalbook.com |

| N,N,N'-Trimethyl-1,8-naphthalenediamine | C₁₀H₆(N(CH₃)₂)(NHCH₃) | 6.43 | Not specified chemicalbook.com |

| N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (Proton Sponge) | C₁₀H₆(N(CH₃)₂)₂ | 12.34 | In water wikipedia.orgresearchgate.net |

| N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (Proton Sponge) | C₁₀H₆(N(CH₃)₂)₂ | 18.62 | In acetonitrile wikipedia.orgresearchgate.net |

Advanced Investigations into Protonation Mechanisms and Dynamics

Mechanistic Pathways of Proton Capture

The process by which N,N'-Dimethyl-1,8-naphthalenediamine captures a proton is more complex than a simple acid-base reaction. Researchers have explored various mechanistic pathways to elucidate the intricacies of this event.

Analysis of Peri-Interaction Effects on Protonation

The defining feature of this compound is the close proximity of the two dimethylamino groups, a spatial arrangement referred to as a peri-interaction. In the neutral state, significant electrostatic repulsion exists between the lone pairs of electrons on the nitrogen atoms. This repulsion forces the dimethylamino groups out of the plane of the naphthalene (B1677914) ring, leading to a distorted geometry. wikipedia.org

Upon protonation, the proton is captured within the "pincers" of the two nitrogen atoms, forming a strong intramolecular hydrogen bond. nih.gov This process is energetically favorable because it relieves the steric and electronic strain present in the neutral molecule. wikipedia.org The resulting conjugate acid features a chelated proton, which significantly stabilizes the protonated form and is a primary contributor to the compound's remarkably high pKa of 12.34 in aqueous solution. wikipedia.org

Exploration of Potential Multi-Step Protonation Sequences

While the direct capture of a proton into the intramolecular cavity is a widely accepted mechanism, research has also explored the possibility of a multi-step protonation sequence. rsc.org One proposed alternative pathway involves the initial rapid protonation of one of the nitrogen atoms on the "outside" of the molecule, where the nitrogen lone pair is more accessible. rsc.orgresearchgate.net This would be followed by a slower rotational transfer of the proton into the space between the two nitrogen atoms to form the thermodynamically stable, chelated cation. rsc.org

Studies have suggested that both the direct "in-protonation" and this non-conventional "out-in" mechanism may occur in parallel, with the exact contribution of each pathway potentially depending on the reaction conditions and the nature of the proton source. rsc.org The estimated basicity for the "out-protonation" is significantly lower than the directly measured "in-basicity," highlighting the thermodynamic preference for the formation of the intramolecularly hydrogen-bonded cation. rsc.org

Dynamics of Intramolecular Proton Transfer within the Conjugate Acid

Theoretical investigations using methods like Car-Parrinello molecular dynamics (CPMD) have further illuminated this process, revealing frequent proton transfer events. mdpi.com These studies indicate that the hydrogen bond in the protonated species is a low-barrier hydrogen bond (LBHB), where the energy barrier for proton transfer is very small. mdpi.com The proton is effectively delocalized between the two nitrogen atoms, moving within a double-well potential. mdpi.com

Steric Hindrance and Non-Nucleophilic Character

The unique structure of this compound not only dictates its protonation mechanism but also profoundly influences its reactivity, rendering it a sterically hindered and poorly nucleophilic base.

Impact of Methyl Substitution on Nitrogen Nucleophilicity

The presence of methyl groups on the nitrogen atoms significantly contributes to the steric bulk around the basic centers. wikipedia.orgrsc.org This steric hindrance impedes the ability of the nitrogen lone pairs to attack electrophilic centers other than a proton. wikipedia.org Consequently, while being an exceptionally strong base, this compound is a weak nucleophile. wikipedia.org This combination of high basicity and low nucleophilicity makes it a valuable reagent in organic synthesis for selectively deprotonating acidic compounds without causing unwanted side reactions.

The methyl groups also influence the electronic properties of the nitrogen atoms. Through an inductive effect, they donate electron density to the nitrogen atoms, which would typically increase basicity. However, in this case, the steric effects are the dominant factor governing its reactivity profile.

Role of Steric Strain in Modulating Basic Properties

The steric strain inherent in the neutral this compound molecule is a key driver of its high basicity. wikipedia.org The close proximity of the dimethylamino groups leads to significant van der Waals repulsion and destabilization of the neutral base. researchgate.net Protonation alleviates this strain by allowing the nitrogen atoms to move further apart and by forming a stabilizing intramolecular hydrogen bond. wikipedia.org The energy released from the relief of this steric strain upon protonation is a major contributor to the high pKa value. wikipedia.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of DMAN and its conjugate acid, DMANH+.

Density Functional Theory (DFT) has been widely applied to study the ground states of both neutral DMAN and its protonated cation (DMANH+). The exceptional basicity of DMAN, often referred to as a "proton sponge," is attributed to the significant steric strain between the two dimethylamino groups positioned on the same side of the naphthalene (B1677914) ring. wikipedia.org Upon protonation, this strain is relieved as the nitrogen atoms move further apart to accommodate the proton, forming a strong, internal N-H-N hydrogen bond. wikipedia.orgresearchgate.net

Calculations using methods such as B3LYP with a 6-311++G(d,p) basis set, often including dispersion corrections like DFT-D3, have been used to optimize the geometries of these species. mdpi.com These studies confirm that in the protonated form, the proton is shared between the two nitrogen atoms, leading to a highly stabilized cation. The proton affinity, a measure of basicity in the gas phase, has been calculated for DMAN, further quantifying its remarkable ability to accept a proton. wikipedia.orgresearchgate.net

Table 1: Calculated Energetic Properties of DMAN

| Property | Computational Method | Value | Source |

|---|---|---|---|

| Proton Affinity | B3LYP/6-311+G** | 254 kcal/mol | wikipedia.org |

A key focus of theoretical studies on DMANH+ is the dynamics of the proton transfer between the two nitrogen atoms. The potential energy surface for this transfer is typically characterized by a double-well potential, where the two minima correspond to the proton being localized closer to one nitrogen or the other. mdpi.com

DFT calculations have been employed to map the proton transfer reaction path by systematically elongating one N-H bond and optimizing the rest of the molecular geometry at each step. mdpi.com These calculations reveal a very low energy barrier for the proton to shuttle between the two nitrogen atoms. For the DMANH+ cation in the gas phase, this barrier has been calculated to be approximately 1.5 kcal/mol. mdpi.com This low barrier indicates that the proton transfer is an extremely rapid process, a hallmark of the strong and symmetric nature of the hydrogen bond in proton sponges. mdpi.com The magnitude of this barrier is a critical factor in understanding the dynamics and spectroscopic properties of the protonated molecule. nih.govnih.gov

The stereodynamics of DMAN and DMANH+ are dominated by the interplay between the bulky dimethylamino groups and the rigid naphthalene framework. In the neutral form, the nitrogen lone pairs are forced into close proximity, leading to significant electrostatic repulsion.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of potential energy surfaces, molecular dynamics (MD) simulations offer a window into the real-time atomic motions and the influence of temperature and quantum effects on the system.

To fully understand reaction rates and equilibrium populations, one must consider the free energy profile, which includes entropic effects. Metadynamics is an enhanced sampling technique used in MD simulations to explore complex free energy landscapes and overcome high energy barriers associated with rare events, such as proton transfer. nih.gov

In this method, a history-dependent bias potential is added to the system's Hamiltonian, discouraging the simulation from revisiting previously sampled configurations and forcing it to explore new regions of the conformational space. For a system like DMANH+, a collective variable, such as the coordinate describing the proton's position between the two nitrogen atoms, is defined. The metadynamics simulation then constructs the free energy profile along this coordinate. This approach allows for the accurate calculation of free energy barriers for proton transfer, providing a more complete thermodynamic picture than static potential energy calculations alone. nih.gov

For systems involving light nuclei like protons, classical molecular dynamics can be insufficient because they neglect nuclear quantum effects (NQEs) such as zero-point energy and tunneling. nih.gov Path Integral Molecular Dynamics (PIMD) is a powerful simulation method that rigorously incorporates NQEs by representing each quantum particle as a classical "ring polymer" of many replicas, or beads, connected by springs. pku.edu.cnresearchgate.netsemanticscholar.org

The application of PIMD to hydrogen-bonded systems like DMANH+ is crucial for an accurate description of the N-H-N bridge. semanticscholar.org NQEs can significantly alter the free energy profile of proton transfer, typically lowering the effective barrier and increasing the probability of tunneling. nih.gov PIMD simulations have shown that for strong hydrogen bonds, quantum effects lead to a delocalization of the proton, a shortening of the heavy atom distance (N···N), and an elongation of the covalent bond (N-H). semanticscholar.org This increased proton sharing is a quantum-mechanical feature that plays a vital role in the stability and unique properties of the protonated sponge. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N,N'-Dimethyl-1,8-naphthalenediamine | DMAN |

| Protonated this compound | DMANH+ |

Reactivity and Applications in Organic Transformations

Utilization as a Base in Organic Synthesis

N,N'-Dimethyl-1,8-naphthalenediamine is a sterically hindered, non-nucleophilic base. This characteristic is attributed to the close proximity of the two dimethylamino groups in the peri-position of the naphthalene (B1677914) ring. This structural feature forces the lone pairs of the nitrogen atoms to be directed towards each other, leading to significant strain. Upon protonation, this strain is relieved, resulting in exceptionally high basicity. However, its bulky nature prevents it from readily participating in nucleophilic substitution reactions, making it a highly selective reagent in organic synthesis.

Role in Specific Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

While direct evidence for the use of this compound in Knoevenagel and Claisen-Schmidt condensations is not extensively documented in the provided search results, the principles of these reactions suggest its potential utility. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, while the Claisen-Schmidt condensation is a crossed-aldol condensation between an aldehyde or ketone and a carbonyl compound. mdpi.com Both reactions are typically base-catalyzed.

Given its properties as a strong, non-nucleophilic base, this compound could serve as an effective catalyst in these reactions, promoting the formation of the carbanion intermediate from the active methylene or carbonyl compound without competing in unwanted side reactions. The choice of base is critical in these condensations to maximize yield and minimize byproducts.

Applications in Michael Addition and Pudovik Reactions

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The Pudovik reaction is a related process involving the addition of a phosphite (B83602) to an aldehyde or ketone. Both reactions are often base-catalyzed.

This compound can be employed as a base to deprotonate the Michael donor, generating the nucleophilic species required for the addition. Its non-nucleophilic nature is advantageous here, as it prevents the base itself from adding to the Michael acceptor.

Applications in Preparation of Spiro-N,N-ketals and Other Heterocycles

This compound has been utilized in the synthesis of spiro-N,N-ketals. mdpi.com For instance, its reaction with ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3(2H)-dione) can lead to the formation of these complex heterocyclic structures. mdpi.com The reaction involves the condensation of the diamine with the ketone, forming a spirocyclic system where the two nitrogen atoms of the diamine are bonded to the same carbon atom of the ninhydrin moiety.

The formation of these spiro compounds is often accompanied by unexpected rearranged products, highlighting the intricate reaction pathways that can be accessed using this diamine. mdpi.com The reaction conditions, such as the solvent and the presence of an acid catalyst, can significantly influence the product distribution. mdpi.com

Integration into Frustrated Lewis Pair (FLP) Systems

This compound, commercially known as Proton Sponge, serves as a potent, sterically hindered Lewis base in the burgeoning field of Frustrated Lewis Pair (FLP) chemistry. wikipedia.orgchemicalbook.com The concept of FLPs involves combinations of Lewis acids and bases that are sterically prevented from forming a classical dative bond adduct. nih.govbham.ac.uk This unquenched reactivity allows the pair to cooperatively activate a variety of small molecules. nih.govnih.gov The unique structure of this compound, with its peri-dimethylamino groups, provides the significant steric bulk and high basicity (pKa of 12.34 for its conjugate acid in water) necessary for its role as the Lewis base component in certain FLP systems. wikipedia.orgwikipedia.org

A notable example of its application is in combination with the Lewis acid 1,8-bis(dimethylboranyl)naphthalene, a compound referred to as a "hydride sponge". rsc.orgresearchgate.net This specific pairing creates a unique FLP system where both the Lewis acidic (boron) and Lewis basic (nitrogen) centers are held in close proximity by the rigid naphthalene backbone. rsc.org

Research has demonstrated that this FLP system, comprising this compound and 1,8-bis(dimethylboranyl)naphthalene, readily reacts with a range of small protic molecules. rsc.orgresearchgate.netresearchgate.net In these reactions, the FLP facilitates the heterolytic cleavage of an E-H bond (where E is the heteroatom). The proton (H+) is captured by the basic nitrogen center of the Proton Sponge, while the remaining anionic fragment (E⁻) binds to the acidic boron center of the hydride sponge, often in a chelating fashion. rsc.orgresearchgate.net

The reactivity of this FLP system with various protic substrates has been explored, leading to the formation of stable adducts. The mechanisms for the formation of these products have been investigated using techniques such as NMR spectroscopy. rsc.orgresearchgate.net

| Protic Compound (EHn) | Resulting Adduct Structure | Key Structural Feature |

|---|---|---|

| Water (H₂O) | [1-OH][3-H] | Chelation of the deprotonated substrate. |

| Ammonia (NH₃) | [1-NH₂][3-H] | Chelation of the deprotonated substrate. |

| Hydrogen sulfide (B99878) (H₂S) | [1-SH][3-H] | Chelation of the deprotonated substrate. |

| Phosphine (B1218219) (PH₃) | [1-PH₂][3-H] | Chelation of the deprotonated substrate. |

| Hydrogen selenide (B1212193) (H₂Se) | [1-SeH][3-H] | Chelation of the deprotonated substrate. |

| Hydrogen cyanide (HCN) | [1-CN][3-H] | CN⁻ binds to a single boron atom, not chelated. |

Note: In the adduct structures, '1' represents 1,8-bis(dimethylboranyl)naphthalene and '3' represents this compound (Proton Sponge), following the numbering in the source literature.

A significant finding in the study of this system is its lack of reactivity with molecular hydrogen (H₂). rsc.orgresearchgate.net While H₂ activation is a hallmark of many FLPs, the combination of this compound and 1,8-bis(dimethylboranyl)naphthalene is kinetically prevented from splitting the H-H bond. rsc.org However, the formal adduct that would result from hydrogen splitting, [1-H][3-H], has been successfully synthesized through an alternative salt metathesis reaction. This adduct demonstrates considerable stability, being resistant to water, atmospheric oxygen, and heat up to 100 °C. rsc.org Its thermal decomposition does not produce H₂, further confirming that the direct activation pathway is disfavored. rsc.orgresearchgate.net

Coordination Chemistry and Ligand Design

Investigation of Metal Ion Complexation

The sterically hindered and pre-organized nature of the nitrogen lone pairs in N,N'-Dimethyl-1,8-naphthalenediamine makes it an intriguing ligand for a variety of metal ions.

Formation of Transition Metal Complexes (e.g., Palladium, Iridium)

This compound, also known as DMAN, has been shown to form stable complexes with transition metals. For instance, N,N'-chelated Palladium(II) complexes have been synthesized, demonstrating the strong coordination ability of the proton sponge. researchgate.net The formation of these complexes can sometimes proceed through an isolable charge-transfer intermediate, which helps to lower the high activation energy typically required for coordination. researchgate.net While direct coordination to metals like palladium is established, the interaction with other electrophiles can be more nuanced. For example, reaction with Pd(hfac)₂ (hfac = hexafluoroacetylacetonate) initially forms a charge-transfer complex, [Pd(hfac)(DMAN)]⁺. uvic.ca The design of more complex ligands incorporating the DMAN moiety has also led to the synthesis of bimetallic palladium and platinum complexes. flinders.edu.au

Studies on Affinity for S-Block Metal Ions

The affinity of DMAN extends beyond transition metals to include s-block metal ions. Studies have investigated its binding with Li⁺, Na⁺, K⁺, Be²⁺, Mg²⁺, and Ca²⁺. researchgate.net Notably, the affinity of DMAN for Be²⁺ has been reported to be even higher than its remarkable proton affinity. researchgate.net This suggests that DMAN could potentially be considered a "beryllium ion sponge." researchgate.net The research also indicated that increasing the methylation on the peri-nitrogen atoms enhances the beryllium ion affinity, mirroring the trend observed for its proton affinity. researchgate.net

Role in Stabilization of Reactive Intermediates

The unique electronic and steric properties of DMAN enable it to stabilize otherwise transient chemical species.

Formation and Characterization of Boronium-Borohydride Ion Pairs

DMAN exhibits a high affinity for boron and is capable of abstracting a hydride from borane. This reaction leads to the formation of a distinct boronium-borohydride ion pair. wikipedia.org This reactivity highlights the ability of the "proton sponge" to act as a powerful Lewis base, interacting with Lewis acidic boron centers to generate and stabilize ionic species.

Design and Synthesis of this compound as a Ligand Precursor

The foundational structure of 1,8-diaminonaphthalene (B57835) serves as a versatile scaffold for the synthesis of more elaborate ligand systems. By condensing 1,8-diaminonaphthalene with various aldehydes, a range of Schiff base ligands can be prepared. researchgate.netnih.gov For example, condensation with salicylaldehyde (B1680747) yields a Schiff base ligand that can then be used to form complexes with metal ions like Co(II), Ni(II), Cu(II), and Cd(II). researchgate.net Similarly, reaction with thiophene-2-carboxaldehyde produces a tetradentate Schiff base ligand capable of forming a square planar Cu(II) complex. nih.gov The derivatization of the basic DMAN structure allows for the fine-tuning of ligand properties for specific applications in catalysis and materials science. For instance, attaching a proton sponge to a phosphine (B1218219) ligand has been shown to create ligands that are highly effective for analysis by electrospray ionization mass spectrometry (ESI-MS). uvic.ca

Utilization as an Organic Structure-Directing Agent in Materials Science

The distinct size, shape, and charge distribution of molecules like DMAN and its derivatives make them suitable for use as organic structure-directing agents (OSDAs) in the synthesis of crystalline materials. OSDAs play a crucial role in templating the formation of specific zeolite frameworks. rsc.org While the direct use of DMAN as an OSDA for zeolite beta is a subject of computational design, the principle relies on the compatibility between the organic molecule and the pores or cages of the forming inorganic material. rsc.org The unique properties of proton sponges are also being explored in materials chemistry for applications such as the activation of carbon dioxide. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Derivatives and Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed analysis of N,N'-Dimethyl-1,8-naphthalenediamine compounds in solution. By probing the magnetic properties of atomic nuclei, various NMR techniques offer a comprehensive understanding of molecular structure, dynamics, and the nature of chemical bonding.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the structure and observing the dynamic processes of this compound derivatives. In the ¹H NMR spectrum of the protonated form of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), the cation (DMANH⁺), the chemical shifts of the methyl and naphthalene (B1677914) protons provide key information about the molecular symmetry and the nature of the intramolecular hydrogen bond.

The chemical shifts for the 1:1 adduct of 1,8-bis(dimethylamino)naphthalene (DMAN) and 1,1-cyclobutanedicarboxylic acid (CBDC) in acetonitrile (B52724) solution show distinct signals for the methyl and naphthalene protons, confirming the formation of the DMANH⁺ cation. icm.edu.pl The similarity of the spectrum in solution to that in the solid state suggests that the fundamental structural features are retained across different phases. icm.edu.pl

Table 1: ¹H NMR Chemical Shifts for DMANH⁺ in Acetonitrile Solution

| Proton | Chemical Shift (ppm) |

| CH₃ | 2.89 |

| H-2/H-7 | 7.37 |

| H-3/H-6 | 7.47 |

| H-4/H-5 | 7.90 |

| N-H-N | 18.50 |

Data sourced from the Polish Journal of Chemistry (1998). icm.edu.pl

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive method for directly probing the electronic environment of the nitrogen atoms in this compound and its derivatives. The chemical shifts of the nitrogen nuclei are particularly informative about the nature of the intramolecular hydrogen bond in protonated species.

A combined theoretical and experimental study has shown that the protonation of an sp²-hybridized nitrogen, such as in pyridine, leads to a significant upfield shift (shielding) of about 100 ppm in the ¹⁵N NMR spectrum. nih.gov In contrast, the protonation of an amine-type nitrogen results in a smaller deshielding effect of about 25 ppm. nih.gov In the case of proton sponges like DMANH⁺, the ¹⁵N NMR spectrum reveals the nature of the N-H-N bond. The polymorphism of DMAN picrate (B76445) has been crucial in correlating solid-state ¹⁵N CPMAS NMR data with crystallographic results to understand the proton disorder within the intramolecular hydrogen bond. fu-berlin.deiaea.org

Table 2: Representative ¹⁵N NMR Data

| Compound Type | Nitrogen Environment | Typical ¹⁵N Chemical Shift Range (ppm) |

| Amine | R₃N | -380 to -300 |

| Protonated Amine | R₃N⁺-H | -355 to -275 |

| sp²-hybridized N | C=N- | -140 to -40 |

| Protonated sp²-hybridized N | C=N⁺-H | -240 to -140 |

Note: Chemical shifts are referenced to nitromethane. The provided ranges are general and can vary based on the specific molecular structure and solvent.

To investigate the dynamic behavior and to unambiguously assign proton and carbon signals, advanced NMR techniques such as variable temperature (VT) NMR and two-dimensional (2D) NMR are employed.

Variable Temperature (VT) NMR studies are crucial for understanding stereodynamic processes, such as the rotation of the dimethylamino groups. By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals, which can be used to determine the energy barriers for these dynamic processes.

2D NMR techniques provide correlational information between different nuclei.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Table 3: Application of Advanced NMR Techniques

| Technique | Information Obtained | Application to this compound Derivatives |

| VT NMR | Energy barriers for dynamic processes | Studying the rotational barriers of the dimethylamino groups. |

| NOESY | Through-space proton-proton correlations | Determining the stereochemistry and spatial arrangement of substituents. |

| HMBC | Through-bond proton-carbon/nitrogen correlations (2-3 bonds) | Assigning the carbon skeleton and identifying N-H correlations. |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for this compound derivatives and their adducts in the solid state, offering precise atomic coordinates from which bond lengths, bond angles, and torsional angles can be determined.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively used to study the salts of 1,8-bis(dimethylamino)naphthalene (DMAN), providing critical insights into the geometry of the intramolecular N-H-N hydrogen bond.

For example, the crystal structures of the picrate and hexafluorophosphate (B91526) salts of DMAN have been determined at both room temperature and 150 K. fu-berlin.deiaea.org These studies revealed the existence of polymorphism in the picrate salt. fu-berlin.deiaea.org The determination of crystal structures at low temperatures helps to reduce thermal motion and provides a more precise picture of the atomic positions. fu-berlin.demdpi.com

Table 4: Illustrative Crystallographic Data for a DMAN Salt

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.123(3) |

| b (Å) | 8.456(2) |

| c (Å) | 16.789(4) |

| V (ų) | 2147.1(8) |

| Z | 4 |

| Temperature (K) | 293(2) |

Note: This data is representative and based on a published structure of a DMAN salt.

The detailed analysis of the geometric parameters obtained from X-ray crystallography is crucial for understanding the steric and electronic effects within this compound derivatives. Of particular interest is the N...N intramolecular distance, which is a key indicator of the strength of the interaction between the two nitrogen atoms.

In the 1:1 adduct of DMAN with 1,1-cyclobutanedicarboxylic acid (CBDC), the N...N distance in the DMANH⁺ cation is 2.595(2) Å, which is indicative of a very strong [N-H-N]⁺ hydrogen bond. icm.edu.pl The naphthalene skeleton in DMAN salts is often distorted from planarity due to the steric repulsion between the dimethylamino groups. For instance, in the hexafluorophosphate salt of DMAN, the naphthalene moiety shows a distortion of 3.7(2)° around the C(5)-C(10) bond at low temperature. fu-berlin.de The N⁺-H distances are often elongated, which can be an indication of proton disorder within the hydrogen bond. fu-berlin.deiaea.org

Table 5: Key Intramolecular Distances and Angles in DMANH⁺...CBDC⁻ Adduct

| Parameter | Value |

| N...N distance (Å) | 2.595(2) |

| C-N bond lengths (Å) | ~1.47-1.50 |

| C-C (naphthalene) bond lengths (Å) | ~1.36-1.43 |

| C-N-C bond angles (°) | ~110-118 |

Data sourced from the Polish Journal of Chemistry (1998). icm.edu.pl

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the structural characteristics of molecules by examining the vibrations of their constituent atoms.

For instance, in a comparative study of 1,8-bis(dimethylaminomethyl)naphthalene (DMAMN) and 1,8-bis(dimethylamino)naphthalene (DMAN), significant differences in their FT-IR spectra were observed. rsc.org The naphthalene ring in DMAMN is nearly planar, unlike in DMAN. This difference in planarity and symmetry of the naphthalene skeleton leads to a decrease in the intensity of certain ring and C-H vibrational modes in DMAMN. rsc.org

The characteristic IR bands for naphthalimide derivatives, which can be related to the core structure of this compound, include C-C stretching vibrations of the naphthalimide ring in the 1630–1400 cm⁻¹ range and C-N stretching vibrations within the dicarboximide ring between 1100 and 1050 cm⁻¹. nih.gov The most prominent features in the FT-IR spectra of these derivatives are the carbonyl bands. Asymmetric stretching vibrations (νasC=O) typically appear in the 1702–1695 cm⁻¹ range, while symmetric stretching vibrations (νsC=O) are observed between 1659–1653 cm⁻¹. nih.gov

A study on 1,8-dimethylnaphthalene, a related compound, utilized solid-phase FT-IR spectroscopy in the region of 3700-50 cm⁻¹ to perform a complete vibrational analysis, aided by DFT calculations. researchgate.net This approach allows for the detailed assignment of vibrational modes.

Table 1: Selected FT-IR Data for Naphthalimide Derivatives nih.gov

| Derivative | Asymmetric C=O Stretch (cm⁻¹) | Symmetric C=O Stretch (cm⁻¹) |

| NP2 | 1702-1695 | 1659-1653 |

| NP4 | 1702-1695 | 1659-1653 |

Note: NP2 is N,N'-(1,4-phenylene)-bis(1,8-naphthalimide) and NP4 is N,N-bis[3-(1,8-naphthalimide)propyl]-N-dodecylamine.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound derivatives and adducts. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS is frequently used to characterize DNA adducts, providing precise mass data that aids in identifying unknown modifications to nucleobases. nih.gov The accuracy of HRMS allows for the confident assignment of molecular formulas to parent ions and their fragments. nih.gov For example, in the study of DNA adducts, HRMS can differentiate between various modifications on a deoxyguanosine base by providing the exact mass of the adducted molecule. nih.govsci-hub.se

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry that is particularly well-suited for the analysis of non-volatile and thermally labile compounds. wikipedia.org In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. wikipedia.org

FAB-Mass has been successfully employed to characterize a variety of molecules, including peptides, organometallics, and carbohydrates. umd.edunih.gov The technique can provide structural information through the analysis of fragment ions that are formed. researchgate.netamanote.com For instance, in the analysis of diterpene resin acid derivatives, FAB-MS revealed significant [M - H]⁺, M⁺·, and [M + H]⁺ peaks. researchgate.net The choice of matrix is crucial and is often a process of trial and error, as the sample must be soluble in the matrix, and the matrix ions should not interfere with the analyte ions. umd.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in this compound derivatives and their adducts. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) provide valuable information about the electronic structure and conjugation within the molecule.

For example, the UV-Vis spectrum of 2-((4,5-bis(dimethylamino)naphthalen-1-yl)ethynyl)-7-iodo-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine in chloroform (B151607) (CHCl₃) shows a shoulder at 352 nm (log ε = 4.21) and a maximum absorption at 419 nm (log ε = 4.52). rsc.org The UV-Vis spectra of various buta-1,3-diyne-1,4-diyl bridged bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) derivatives have also been reported, providing insights into the electronic communication between the two naphthalenediamine units. rsc.org The formation of a salt, such as with HBF₄, can cause a noticeable shift in the absorption spectrum, as seen with 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine and its salt, 13·HBF₄. rsc.org

Table 2: UV-Vis Spectroscopic Data for Selected this compound Derivatives in CHCl₃ rsc.org

| Compound | λmax (nm) | log ε |

| 2-((4,5-bis(dimethylamino)naphthalen-1-yl)ethynyl)-7-iodo-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine | 352 (sh), 419 | 4.21, 4.52 |

| 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine (13) | ~350, ~425 | Not specified |

| Salt 13·HBF₄ | ~375, ~500 | Not specified |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying chemical species that have one or more unpaired electrons, such as paramagnetic transition metal complexes. researchgate.net The technique provides detailed information about the electronic structure and the environment of the paramagnetic center. researchgate.netillinois.edu

When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in different spin states. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states. researchgate.net The resulting EPR spectrum is characterized by the g-factor, which is a measure of the magnetic moment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. researchgate.netillinois.edu

For transition metal complexes, the g-values can be anisotropic and deviate significantly from the free-electron g-value (ge ≈ 2.0023), providing insights into the geometry and electronic structure of the complex. researchgate.netresearchgate.net For example, in an octahedral Co(II) complex, the g-tensor values (g|| > g⊥ > 2.0023) are indicative of the specific coordination environment. researchgate.net The analysis of EPR spectra can help in identifying the metal ion, its oxidation state, and the nature of the ligands coordinated to it. researchgate.netresearchgate.net While direct EPR studies on paramagnetic metal complexes of this compound were not found in the provided search results, the principles of EPR spectroscopy are broadly applicable to such systems. The hyperfine interactions observed in the NMR spectra of paramagnetic complexes can provide complementary information about the spin density distribution within the ligand framework. nih.govmcmaster.ca

Electrochemical Studies (e.g., Cyclic Voltammetry for Redox Properties)

While this compound, commonly known as a "proton sponge," is renowned for its exceptionally high basicity and use as a non-nucleophilic base, its electrochemical properties, particularly its redox behavior, have been less extensively explored. However, the inherent electron-rich nature of the naphthalene core, coupled with the electron-donating dimethylamino groups, suggests potential for redox activity.

Research into derivatives of 1,8-bis(dimethylamino)naphthalene has provided some insights into its electrochemical potential. For instance, studies on newly synthesized amino acids incorporating the "proton sponge" backbone have indicated that these hybrid molecules exhibit a combination of strong basicity, fluorescence, and redox-active properties. nih.gov This suggests that the core structure of this compound is indeed capable of participating in electron transfer processes.

Further indirect evidence of its redox capabilities comes from studies on its reactivity. For example, it has been shown that the 1-NMe₂ group in certain substituted 1,8-bis(dimethylamino)naphthalenes can act as an intramolecular hydride donor to an appropriate electron-accepting group at the ortho position. rsc.org This hydride transfer is fundamentally a redox reaction, highlighting the electron-donating strength of the dimethylamino groups and the naphthalene system.

Despite these indications, detailed electrochemical studies, such as cyclic voltammetry, specifically on the parent this compound to determine its formal redox potentials and the stability of its oxidized species, are not extensively documented in the scientific literature. The majority of research has prioritized the investigation of its proton affinity and the structural dynamics of its protonated forms. acs.orgacs.orgresearchgate.net

The table below summarizes the limited available data and related findings. Due to the scarcity of direct electrochemical studies on this compound, the table includes information on its derivatives to provide context for its potential redox behavior.

Table 1: Electrochemical and Related Properties of this compound and Its Derivatives

| Compound/Derivative | Technique | Key Findings | Reference |

|---|---|---|---|

| "Proton Sponge"-based amino acids | Synthesis, Potentiometric Titration, Spectroscopy, DFT | The devised amino acids are noted to combine fluorescence, strong basicity, and redox-active properties. | nih.gov |

| 2-Substituted 1,8-bis(dimethylamino)naphthalenes | Synthetic Studies | The 1-NMe₂ group can act as an intramolecular hydride donor, indicating a high electron-donating ability. | rsc.org |

| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | General Literature | Primarily characterized by its high basicity (pKa of conjugate acid ~12.1 in water) and low nucleophilicity due to steric hindrance. | wikipedia.org |

Development of N,n Dimethyl 1,8 Naphthalenediamine Based Analogues and Hybrid Systems

Synthesis of Chiral N,N'-Dimethyl-1,8-Naphthalenediamine Analogues

The introduction of chirality into the proton sponge framework has been a key area of research, aiming to develop novel chiral bases and catalysts for asymmetric synthesis. A notable achievement in this field is the preparation of a C₂-symmetric N,N-chiral proton sponge. The synthesis is reported to be high-yielding, achieving a 57% yield from the starting material, 1,8-diaminonaphthalene (B57835). rsc.org

The synthetic strategy involves the modification of the amino groups of 1,8-diaminonaphthalene to introduce chiral substituents. At equilibrium, the chiral diastereomer of this analogue exists in a significant excess over the meso form, with a ratio of approximately 9:1. rsc.org The structure and stereodynamics of both the protonated and non-protonated forms have been investigated using various NMR techniques, including variable temperature studies, the use of chiral media, 2D NMR, and Nuclear Overhauser Effect (nOe) spectroscopy. rsc.org These studies are crucial for understanding the hydrogen bond strength within these systems. The resulting chiral bases and their corresponding cations hold potential as reagents, catalysts, and modifiers in the field of organic synthesis. rsc.org

The broader context of synthesizing chiral diamines for asymmetric catalysis has been extensively explored. rsc.org Many of these syntheses focus on creating C₂-symmetric ligands derived from precursors like (1R, 2R)-(-)-1,2-diaminocyclohexane. rsc.org These efforts highlight the ongoing interest in developing novel chiral ligands, with the chiral proton sponge analogues representing a specialized class within this broader family of compounds.

Preparation of Caged Proton Sponge Derivatives with Modified Basicity

To further enhance the basicity of proton sponges and to explore novel molecular architectures, "caged" derivatives have been synthesized. These compounds, such as substituted diazatetracyclo[4.4.0.1³,¹⁰.1⁵,⁸]dodecanes (DTDs), feature a rigid, cage-like structure that enforces a specific orientation of the nitrogen lone pairs, leading to significantly altered basicity compared to the parent this compound (DMAN). researchgate.net

The basicity of these caged proton sponges has been a key focus of investigation. For instance, a selected DTD derivative was found to have a basicity in acetonitrile (B52724) that is three orders of magnitude greater than that of DMAN. researchgate.net This enhanced basicity is attributed to the constrained geometry of the molecule, which results in a hydrogen bridge angle of approximately 130° between the two nitrogen atoms and a captured proton. researchgate.net The superbasic properties of these caged proton sponges have been successfully utilized in various base-catalyzed organic transformations, including Knoevenagel and Claisen–Schmidt condensations, the Pudovik reaction, and Michael additions. researchgate.net

| Compound Class | Key Structural Feature | Impact on Basicity | Reference |

| Caged Proton Sponges (DTDs) | Rigid diazatetracyclo-dodecane framework | Significantly increased basicity compared to DMAN | researchgate.net |

Creation of Hybrid Bases (e.g., with Amino Acids)

A fascinating area of development has been the creation of hybrid molecules that combine the proton sponge moiety with other functional units, such as amino acids. This approach aims to create novel compounds with a unique combination of properties, including high basicity, chirality, and biological relevance.

A prime example is the synthesis of the first hybrid base constructed from 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) and glycine, resulting in N-methyl-N-(8-dimethylamino-1-naphthyl)aminoacetic acid. rsc.orgresearchgate.net This compound was synthesized in high yield, and its hydrobromide salt was structurally characterized. rsc.orgresearchgate.net Potentiometric titration revealed that the basic strength of this DMAN-glycine hybrid (pKa = 11.57 in H₂O) is comparable to that of highly basic amidine amino acids like arginine and creatine. rsc.orgresearchgate.net

Spectroscopic (IR, NMR, mass spectrometry) and theoretical (DFT) studies have shown that this hybrid molecule strongly prefers a zwitterionic form. rsc.orgresearchgate.net Unlike glycine, the DMAN-glycine zwitterion is N-chiral. rsc.orgresearchgate.net Further studies with a DMAN-alanine hybrid have provided insights into the reactivity of these compounds, such as their mild decarboxylative conversion into 2,3-dihydroperimidinium salts under air. rsc.orgresearchgate.net These novel amino acids are unique in that they combine fluorescence, strong basicity, and redox-active properties. rsc.orgresearchgate.net

| Hybrid Base | Constituent Moieties | Key Properties | Reference |

| N-methyl-N-(8-dimethylamino-1-naphthyl)aminoacetic acid | This compound and Glycine | High basicity (pKa = 11.57), N-chiral, zwitterionic, fluorescent, redox-active | rsc.orgresearchgate.net |

Functionalization for Specific Supramolecular Chemistry Applications

The functionalization of this compound is a key strategy for its application in supramolecular chemistry, where it can act as a building block for larger, organized molecular assemblies. Its high affinity for protons and other Lewis acids makes it an attractive component for creating systems with responsive properties.

One area of application is in catalysis. For example, 1,8-bis(dimethylamino)naphthalene (DMAN) has been shown to play a triple role as a reductant, ligand precursor, and organic base in the palladium-catalyzed stereoselective synthesis of C-aryl glycosides from glycals. nih.gov This demonstrates how the inherent properties of the proton sponge can be harnessed in complex catalytic cycles.

Furthermore, the interaction of DMAN with various acids has been studied to understand the fundamentals of its binding properties, which is crucial for designing supramolecular systems. Experimental charge density distributions in complexes of DMAN with acids like pyromellitic acid, 4,5-dichlorophthalic acid, dicyanoimidazole, and saccharin (B28170) have been analyzed to characterize the nature of the intermolecular interactions. acs.org These studies provide a detailed picture of the hydrogen bonding and other non-covalent forces that govern the assembly of DMAN-containing supramolecular structures.

The proton sponge moiety has also been incorporated into more complex structures to create superbases with even higher proton affinities. For instance, a derivative, 1,8-bis(bis(diisopropylamino)cyclopropeniminyl)naphthalene, has been synthesized and characterized. nih.gov DFT calculations on this compound predicted a very high proton affinity, and its structural and electronic properties were investigated to understand the factors contributing to its enhanced basicity. nih.gov Such functionalized proton sponges are of interest for creating highly organized and functional supramolecular systems.

Q & A

Basic: What are the standard synthetic routes for N,N'-Dimethyl-1,8-naphthalenediamine, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via alkylation of 1,8-naphthalenediamine using methylating agents like methyl iodide or dimethyl sulfate in aprotic solvents (e.g., acetonitrile). Reaction optimization involves controlling stoichiometry and temperature (e.g., reflux at 80–100°C for 24 hours). Purification is achieved through column chromatography or recrystallization. Structural validation employs ¹H-NMR and ¹³C-NMR spectroscopy to confirm symmetric environments of methyl groups and aromatic protons. For unambiguous confirmation, X-ray crystallography is recommended, as seen in spiro-N,N-ketal derivatives .

Basic: How does solvent selection impact the solubility and reactivity of this compound in organic reactions?

Methodological Answer:

Solubility varies significantly with solvent polarity. Experimental data show higher solubility in ethyl acetate and acetonitrile compared to alcohols (methanol, isopropanol) or toluene. For reactions requiring high solubility (e.g., ligand-metal complexation), ethyl acetate is optimal. In contrast, low-polarity solvents like toluene may favor crystallization. Temperature-dependent solubility profiles (273.15–313.15 K) should guide solvent selection for recrystallization or kinetic studies .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C-NMR : Identifies methyl group environments (e.g., doublets at δ ~2.8–3.2 ppm for N–CH₃) and aromatic proton splitting patterns.

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 214.31 for C₁₄H₁₈N₂).

- UV-Vis Spectroscopy : Useful for studying charge-transfer complexes, particularly in metal coordination.

- X-ray Crystallography : Resolves steric effects in derivatives like spiro-N,N-ketals, revealing bond angles and hydrogen-bonding networks .

Advanced: How can isotopic perturbation NMR resolve stereospecific hydrogen-bonding ambiguities in this compound derivatives?

Methodological Answer:

Deuterium isotope effects on ¹H-NMR shifts (e.g., ∆δ ~80 ppb for CD₃ groups) distinguish between symmetric and asymmetric hydrogen-bonding environments. For example, in protonated derivatives (This compound·H⁺), isotopic substitution at methyl groups creates split signals, confirming slow Caryl–N rotation and preserved cis/trans relationships. This method requires synthesizing isotopologs and analyzing splitting patterns under controlled conditions .

Advanced: How should researchers address contradictions in spectroscopic data for this compound-based complexes?

Methodological Answer:

Discrepancies in NMR or UV-Vis data often arise from dynamic equilibria (e.g., ligand exchange or protonation states). Strategies include:

- Variable-Temperature NMR : Detects coalescence temperatures for exchanging protons.

- Computational Modeling (DFT) : Validates proposed structures by comparing calculated vs. experimental spectra.

- Control Experiments : Probe pH, solvent, or counterion effects (e.g., chloride vs. bromide in metal complexes) .

Advanced: What computational approaches predict enantioselectivity in reactions catalyzed by this compound-derived ligands?

Methodological Answer:

Microkinetic models integrating Density Functional Theory (DFT) and transition-state analysis are critical. For asymmetric transfer hydrogenation, calculate activation barriers for all stereochemical pathways (R vs. S). Include solvent effects via implicit models (e.g., COSMO-RS) and validate against experimental e.e. values. Benchmarking against known catalysts (e.g., Mn(N,N’-dimethyl-1,2-cyclohexanediamine) complexes) refines predictive accuracy .

Advanced: How does steric hindrance in this compound influence its utility as a "Proton Sponge" in base-catalyzed reactions?

Methodological Answer:

The compound’s high basicity (pKa ~12.1) and weak nucleophilicity stem from steric shielding of the nitrogen lone pairs. In reactions like deprotonation or elimination:

- Compare kinetics with less hindered bases (e.g., DBU) to quantify steric effects.

- Use X-ray crystallography to visualize hindered access to reactive sites.

- Optimize reaction conditions (solvent, temperature) to exploit its slow protonation equilibria .

Advanced: What experimental protocols stabilize this compound in high-vapor-pressure environments?

Methodological Answer:

For cryogenic or vacuum applications:

- Backfilling with Argon : Prevents decomposition during UHV (ultra-high vacuum) transitions.

- Extended Pumping Protocols : Gradually reduce pressure to avoid sudden volatilization.

- Thermal Monitoring : Use differential scanning calorimetry (DSC) to identify safe temperature ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.